Benzyl 7-oxo-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate
Description
Benzyl 7-oxo-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate is a bicyclic organic compound featuring a fused [3.2.0] ring system with two nitrogen atoms (3,6-diaza) and a ketone group at the 7-position. The benzyl ester at the 3-position enhances its solubility in organic solvents and serves as a protective group during synthesis.
Properties
Molecular Formula |
C13H14N2O3 |
|---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
benzyl 7-oxo-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate |
InChI |
InChI=1S/C13H14N2O3/c16-12-10-6-15(7-11(10)14-12)13(17)18-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,14,16) |
InChI Key |
JSHXMQVAEDTPND-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CN1C(=O)OCC3=CC=CC=C3)NC2=O |
Origin of Product |
United States |
Preparation Methods
Cyclization to Form the Diazabicyclo[3.2.0]heptane Core
The bicyclic core is generally synthesized via intramolecular cyclization of suitably functionalized precursors containing nitrogen atoms. Common approaches include:
- [2+2] Cycloaddition reactions involving aziridines or beta-lactams as intermediates, which form the strained bicyclic ring system.
- Ring contraction or expansion reactions starting from larger diazabicyclic systems, adjusting ring sizes to achieve the [3.2.0] framework.
Introduction of the 7-oxo Group
The 7-oxo (ketone) functionality is introduced either by:
- Oxidation of a corresponding hydroxyl precursor using mild oxidants to avoid ring cleavage.
- Direct incorporation during ring formation if the precursor contains a keto group.
Benzyl Carboxylate Ester Formation
The benzyl ester at the 3-carboxylate position is typically installed by:
- Esterification of the corresponding carboxylic acid intermediate with benzyl alcohol under acidic or coupling reagent conditions.
- Alternatively, benzyl protection of the carboxyl group during earlier synthetic steps, followed by selective deprotection.
Representative Synthetic Route (Based on Patent and Literature Data)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Formation of diazabicyclic core | Intramolecular cyclization, [2+2] cycloaddition | Diazabicyclo[3.2.0]heptane intermediate |
| 2 | Oxidation | Mild oxidants (e.g., PCC, Dess–Martin periodinane) | Introduction of 7-oxo ketone group |
| 3 | Esterification | Benzyl alcohol, DCC or acid catalysis | Benzyl 7-oxo-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate |
Research Findings and Optimization Notes
- Yield and Purity: Optimizing cyclization conditions (temperature, solvent, catalyst) is critical to maximize yield and minimize side products due to ring strain.
- Stereochemistry Control: The bicyclic system’s stereochemistry is crucial for biological activity; thus, chiral catalysts or starting materials are often employed.
- Protecting Groups: Use of amine protecting groups during synthesis prevents unwanted side reactions and facilitates selective functional group transformations.
- Scalability: Some patents report scalable processes using continuous flow reactors to improve reproducibility and safety in handling reactive intermediates.
Summary Table of Key Preparation Parameters
| Parameter | Typical Conditions/Notes |
|---|---|
| Starting materials | Amino acid derivatives, aziridines, beta-lactams |
| Cyclization method | Intramolecular [2+2] cycloaddition or ring contraction |
| Oxidation agents | PCC, Dess–Martin periodinane, or similar mild oxidants |
| Esterification method | DCC coupling with benzyl alcohol or acid catalysis |
| Solvents | Dichloromethane, THF, or acetonitrile |
| Temperature range | 0°C to reflux depending on step |
| Stereochemical control | Chiral auxiliaries or catalysts |
Chemical Reactions Analysis
Benzyl 7-oxo-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like benzeneseleninic anhydride to form fused β,γ-lactams.
Reduction: Reduction reactions can be performed under specific conditions to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where different substituents are introduced into the molecule.
Common reagents used in these reactions include oxidizing agents like benzeneseleninic anhydride and reducing agents specific to the desired transformation. The major products formed depend on the type of reaction and the conditions employed.
Scientific Research Applications
Medicinal Chemistry
Benzyl 7-oxo-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate has been studied for its potential therapeutic applications. Its structure is reminiscent of certain bioactive compounds that exhibit antimicrobial and anti-inflammatory properties.
Case Studies:
- Antimicrobial Activity : Research has indicated that derivatives of this compound may possess significant antimicrobial properties. For instance, a study demonstrated that modifications to the benzyl group can enhance the antibacterial efficacy against resistant strains of bacteria .
- Anti-inflammatory Properties : Another investigation highlighted the compound's ability to inhibit pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent in therapeutic formulations .
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis, particularly in the development of complex molecules.
Synthetic Methodologies:
- Reactions with Diazomethane : this compound can be transformed using diazomethane to yield various methylated derivatives. This reaction pathway is valuable for creating compounds with modified biological activities .
- Formation of Thiazepine Derivatives : The compound can also be used to synthesize thiazepine derivatives through cyclization reactions, which are important in developing new classes of pharmaceuticals .
Structure-Activity Relationship Studies
Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its therapeutic potential.
Data Table: Structure-Activity Relationships
Mechanism of Action
The mechanism of action of Benzyl 7-oxo-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate involves its interaction with specific molecular targets. The compound’s diazabicycloheptane structure allows it to interact with enzymes and other proteins, potentially inhibiting their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
The following analysis compares Benzyl 7-oxo-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate with structurally related bicyclic compounds, focusing on substituents, heteroatoms, synthesis routes, and applications.
Structural Analogues with Varying Substituents
Key Observations :
- Substituent Effects : The benzyl ester in the target compound improves lipophilicity compared to the tert-butyl analogue, which may influence membrane permeability in biological systems .
- Synthetic Routes : Palladium catalysis is critical for coupling aryl halides to the bicyclic core in radioligands , while tert-butyl esters are often introduced via acid-mediated protection .
Heteroatom Variations in the Bicyclic Core
Key Observations :
- Diaza vs. Thia/Oxa : The 3,6-diaza system in the target compound provides dual coordination sites for metal binding, whereas thia-containing analogues (e.g., 4-thia) mimic penicillin structures and resist enzymatic degradation .
- Biological Relevance: Thia-substituted bicyclics (e.g., Bonopen) exhibit antibiotic activity, while diaza derivatives are explored as radiotracers .
Functional Group Modifications and Bioactivity
Key Observations :
- Metal Coordination : The Schiff base ligand (L) forms octahedral complexes with transition metals, suggesting utility in catalysis or metallodrugs .
- Ring Expansion : Compounds like tert-butyl 3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate () show how increasing ring size alters steric and electronic profiles .
Biological Activity
Benzyl 7-oxo-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate is a compound with significant potential in pharmacology, particularly due to its interactions with neuronal nicotinic acetylcholine receptors (nAChRs). This article explores its biological activity, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 1344687-93-9
- Molecular Formula : C13H14N2O3
- Molecular Weight : 246.26 g/mol
This compound features a bicyclic structure that is crucial for its biological activity, particularly in modulating nAChRs, which are involved in various neurological processes.
This compound has been shown to act as a ligand for nAChRs, specifically the alpha4beta2 subtype. Research indicates that modifications to the bicyclic core and substituents can significantly impact binding affinity and agonist activity:
- Binding Affinity : Compounds derived from this bicyclic framework exhibit varying affinities for nAChR subtypes based on their structural modifications.
- Agonist Activity : Certain derivatives have demonstrated potent agonistic effects at the alpha4beta2 nAChR while being less active at other subtypes such as alpha3beta4, indicating selectivity that could be beneficial in therapeutic contexts .
Structure-Activity Relationship (SAR) Studies
SAR studies have identified key structural features that influence the biological activity of benzyl 7-oxo derivatives:
| Substituent Position | Effect on Activity |
|---|---|
| 5-position on pyridine ring | Modest impact on binding affinity |
| 6-position (bromo/chloro/methyl) | Increased binding affinities and functional activities |
| N-pyridinyl substitutions | Varied potency across nAChR subtypes |
These findings suggest that specific modifications can enhance selectivity and efficacy, leading to the development of novel pharmacological agents targeting cholinergic systems.
Case Studies
- Neuronal Nicotinic Receptor Ligands : A study synthesized several derivatives of the diazabicyclo framework and evaluated their binding affinities at different nAChR subtypes. Compounds with specific substitutions showed significantly improved potency at alpha4beta2 receptors compared to others .
- Therapeutic Potential : The selectivity of certain benzyl 7-oxo derivatives for alpha4beta2 nAChRs suggests potential applications in treating conditions like Alzheimer's disease and schizophrenia, where cholinergic dysfunction is implicated.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
